4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Catalog No.
S749610
CAS No.
893-33-4
M.F
C14H9F3O2
M. Wt
266.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

CAS Number

893-33-4

Product Name

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

IUPAC Name

4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2

InChI Key

WVVLURYIQCXPIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F

The exact mass of the compound 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione (CAS: 893-33-4), commonly referred to as NTA or 2-naphthoyltrifluoroacetone, is a highly specialized fluorinated β-diketone primarily procured as an antenna ligand for lanthanide sensitization [1]. By pairing a strongly electron-withdrawing trifluoromethyl group with a highly conjugated naphthyl moiety, NTA provides a highly efficient triplet state energy level for energy transfer to Europium(III) (Eu3+). In industrial and advanced laboratory workflows, it is widely utilized in the formulation of Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) enhancement solutions, luminescent down-shifting coatings for UV sensors, and red-emitting organic light-emitting diodes (OLEDs) [2]. Its primary commercial value lies in its ability to generate near-unity photoluminescence quantum yields and exceptional brightness when coordinated with lanthanides, outperforming standard aliphatic or less conjugated aromatic diketones in critical optoelectronic and diagnostic applications.

Substituting NTA with non-fluorinated diketones (like acetylacetone) or less conjugated fluorinated analogs (like 2-thenoyltrifluoroacetone, TTA) results in critical performance losses in luminescence applications [1]. Non-fluorinated analogs lack the electron-withdrawing CF3 group, which is essential for increasing the acidity of the enol form and facilitating stable lanthanide chelation at the lower pH levels required for assay buffers. While TTA is a common and cheaper substitute, its thenoyl ring offers a smaller conjugated pi-system than NTA's naphthyl ring. This structural difference narrows the excitation window, lowers the molar extinction coefficient, and reduces the efficiency of Förster Resonance Energy Transfer (FRET) in solid-state matrices[1]. Consequently, replacing NTA with TTA in luminescent devices or diagnostic probes directly degrades external quantum efficiency (EQE), limits assay sensitivity, and reduces overall brightness, making generic substitution unviable for high-performance optical materials.

Superior External Quantum Efficiency in Red-Emitting OLEDs

In a direct head-to-head comparison of solution-processed red OLED devices utilizing europium complexes, the NTA-based complex [Eu(nta)3SFXPO] significantly outperformed its TTA-based counterpart [Eu(tta)3SFXPO] [1]. At a brightness of 100 cd/m², the NTA-based device achieved an external quantum efficiency (EQE) of 3.7% and a current efficiency of 5.1 cd/A, whereas the TTA-based device reached only 2.4% EQE and 3.2 cd/A. This demonstrates that the naphthyl antenna in NTA facilitates more efficient Förster Resonance Energy Transfer (FRET) within the host matrix compared to the thenoyl group [1].

Evidence DimensionExternal Quantum Efficiency (EQE) and Current Efficiency at 100 cd/m²
Target Compound Data3.7% EQE; 5.1 cd/A (Eu-NTA complex)
Comparator Or Baseline2.4% EQE; 3.2 cd/A (Eu-TTA complex)
Quantified Difference54% higher EQE and 59% higher current efficiency for the NTA derivative
ConditionsSolution-processed OLEDs with CBP:PBD host matrix

For display and lighting manufacturers, substituting TTA with NTA directly yields over 50% higher device efficiency, reducing power consumption and extending operational lifespan.

Maximized Photoluminescence Quantum Yield (PLQY) in Solid-State Films

The intrinsic photoluminescence quantum yield of europium complexes in solid-state host films is highly dependent on the antenna ligand's ability to prevent non-radiative quenching. When doped into CBP:PBD films, the Eu(nta)3SFXPO complex exhibited a PLQY of 84.2% under 325 nm excitation [1]. In contrast, the equivalent TTA complex, Eu(tta)3SFXPO, achieved a lower PLQY of 81.4% [1]. Furthermore, independent solid-state studies on the Eu(NTA)3·2DMSO complex report absolute quantum yields up to 0.75, which rank among the highest recorded for solid-state europium complexes [2].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound Data84.2% (Eu-NTA complex in CBP:PBD film)
Comparator Or Baseline81.4% (Eu-TTA complex in CBP:PBD film)
Quantified Difference+2.8% absolute increase in PLQY, indicating reduced non-radiative decay
ConditionsCBP:PBD host film, 325 nm excitation, integrating sphere measurement

Higher PLQY in solid films is critical for formulators of luminescent coatings and optoelectronics, ensuring maximum photon output per unit of excitation energy.

Standardized High-Yield Sensitization for Time-Gated Bioassays

In Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) systems, the enhancement solution must rapidly coordinate released Eu3+ ions to form a highly luminescent micellar complex. NTA is the preferred β-diketone for this application because it works synergistically with trioctylphosphine oxide (TOPO) and Triton X-100 at weakly acidic pH (e.g., pH 3.2) to yield ternary complexes with exceptional quantum yields (up to 0.7–0.9 in micellar environments)[1]. This system also provides long luminescence lifetimes (>0.5 ms), which allows for time-gated detection that reduces background autofluorescence to negligible levels compared to direct fluorophore labeling [1].

Evidence DimensionAssay Quantum Yield and Background Reduction
Target Compound DataQuantum yield ~0.7-0.9; Lifetime >0.5 ms in micellar enhancement solutions
Comparator Or BaselineNon-fluorinated diketones or direct organic fluorophores (susceptible to background noise)
Quantified DifferenceOrders of magnitude increase in signal-to-noise ratio via time-resolved measurement
ConditionsAqueous micellar solution (Triton X-100, TOPO, weakly acidic pH)

Procurement of NTA is essential for diagnostic manufacturers producing DELFIA reagents, as it guarantees the attomolar sensitivity required for clinical biomarker detection.

Red-Emitting Dopants for Organic Light-Emitting Diodes (OLEDs)

Due to its ability to push external quantum efficiencies above 3.5% and current efficiencies past 5.0 cd/A, NTA is the premier antenna ligand for synthesizing europium-based red OLED dopants [1]. It is specifically recommended over TTA when maximum device brightness and pure red color coordinates (CIE x,y ~ 0.66, 0.33) are required in solution-processed display technologies [1].

Enhancement Solutions for Time-Resolved Fluoroimmunoassays (TR-FIA)

NTA is a critical raw material for formulating DELFIA enhancement buffers [2]. Its high acidity and strong UV absorption cross-section allow it to efficiently capture Eu3+ ions from biological targeting vectors in weakly acidic media, forming highly fluorescent micelles that enable attomolar detection limits in clinical diagnostics [2].

Luminescent Down-Shifting Coatings for UV Sensors

NTA-europium complexes are highly effective as luminescent down-shifting layers on silicon photodiodes and CCDs [3]. By absorbing UV light and re-emitting it as 612 nm red light, these coatings can increase the UV quantum efficiency of CCD sensors from near-zero to 40-75%, making NTA an ideal precursor for aerospace, astronomical, and specialized industrial UV imaging applications[3].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

893-33-4

Wikipedia

1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-

General Manufacturing Information

1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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